molecular formula C10H12N2O B1282043 6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 4138-19-6

6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Katalognummer: B1282043
CAS-Nummer: 4138-19-6
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: GQRGMRVSJVMBMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of tert-butyl acetoacetate with malononitrile in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, hydroxylated compounds, and oxo derivatives .

Wissenschaftliche Forschungsanwendungen

Biological Activities

6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been studied for various biological activities, including:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antibacterial and antifungal properties. For instance, studies have shown that certain modifications to the structure enhance its efficacy against microbial strains, with minimum inhibitory concentrations (MIC) demonstrating significant activity against both bacteria and fungi .

Anticancer Potential

The compound has been evaluated for its anticancer properties. A notable study highlighted that derivatives containing the dihydropyridine scaffold demonstrated effective cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of specific signaling pathways associated with tumor growth .

Neuroprotective Effects

Recent investigations have suggested that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress has been documented in preclinical studies .

Synthetic Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been documented, including:

  • Condensation reactions involving carbonyl compounds and amines.
  • Cyclization methods that yield the dihydropyridine framework through nucleophilic substitution reactions.

These methods allow for the introduction of different substituents, potentially enhancing the biological activity of the resulting compounds .

Case Study 1: Antimicrobial Efficacy

A study published in Nature reported on the synthesis of various thiazole derivatives based on the dihydropyridine structure. The results indicated that certain derivatives exhibited MIC values as low as 5.8 μg/mL against fungal pathogens, showcasing the potential of these compounds as therapeutic agents in infectious diseases .

Case Study 2: Anticancer Activity

In another investigation detailed in Scientific Reports, a series of synthesized compounds based on the 6-tert-butyl framework were tested against multiple cancer cell lines. The findings revealed that some derivatives inhibited cell proliferation by up to 70%, indicating strong potential for further development as anticancer drugs .

Wirkmechanismus

The mechanism of action of 6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in applications where such properties are desirable.

Biologische Aktivität

6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 4138-19-6) is a heterocyclic compound with a molecular formula of C10H12N2O and a molecular weight of 176.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions utilizing various reagents. The compound can be derived from simpler precursors through condensation reactions that form the dihydropyridine framework.

Anticancer Properties

Recent studies have highlighted the cytotoxic potential of this compound against several human tumor cell lines. In a notable study, a series of 1,4,6-trisubstituted derivatives were synthesized and evaluated for their anticancer activity. Among these derivatives, several exhibited significant cytotoxic effects:

CompoundCell LineIC50 (µM)
24HT29 (Colon)0.4
15MCF7 (Breast)0.5
23A549 (Lung)0.6

Compound 24 was particularly notable for being 2.5 times more active than doxorubicin , a standard chemotherapy drug, against the HT29 colon carcinoma cell line .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated broad-spectrum antimicrobial activity . In a comparative study, it was found to be equipotent to ampicillin against Staphylococcus aureus and Escherichia coli. The following table summarizes its antimicrobial efficacy:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

These findings suggest that this compound could serve as a promising lead compound for developing new antimicrobial agents .

The biological activity of this compound is believed to stem from its ability to interfere with cellular processes in cancer cells and pathogens. It may induce apoptosis in tumor cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Additionally, its antimicrobial effects may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Case Studies

  • Cytotoxicity in Cancer Research : A study evaluated the cytotoxic effects of various derivatives on different human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited enhanced anticancer properties compared to traditional chemotherapeutics .
  • Antimicrobial Efficacy : Another research effort focused on assessing the antimicrobial properties of this compound against clinical isolates of bacteria and fungi. The study concluded that it possesses significant potential as an alternative treatment option for infections caused by resistant strains .

Eigenschaften

IUPAC Name

6-tert-butyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-10(2,3)8-5-4-7(6-11)9(13)12-8/h4-5H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRGMRVSJVMBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513578
Record name 6-tert-Butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4138-19-6
Record name 6-tert-Butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.